7,9-Diazabicyclo[4.2.1]nonane is a bicyclic compound characterized by its unique nitrogen-containing structure. This compound belongs to a class of bicyclic amines and has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various receptors.
The compound can be synthesized through various organic reactions, often involving starting materials such as aldimines and activated alkenes. Its derivatives have been studied for biological activity, making it a subject of interest in organic chemistry and pharmacology.
7,9-Diazabicyclo[4.2.1]nonane is classified as a bicyclic amine due to its two fused rings containing nitrogen atoms. It is part of a broader category of diazabicyclic compounds, which are known for their diverse biological activities.
The synthesis of 7,9-diazabicyclo[4.2.1]nonane typically involves multi-step organic reactions. A common method includes:
The molecular structure of 7,9-diazabicyclo[4.2.1]nonane consists of two nitrogen atoms situated at the 7 and 9 positions of the bicyclic framework. This configuration contributes to its unique chemical properties.
The chemical reactivity of 7,9-diazabicyclo[4.2.1]nonane is influenced by its nitrogen atoms, which can participate in various reactions:
Reactions involving this compound have been documented to produce derivatives with enhanced biological activity, showcasing its versatility in synthetic organic chemistry .
The mechanism of action for compounds derived from 7,9-diazabicyclo[4.2.1]nonane primarily involves their interaction with biological receptors:
Research indicates that modifications to the basic structure can significantly alter pharmacological profiles, enhancing efficacy against specific targets .
7,9-Diazabicyclo[4.2.1]nonane and its derivatives have several applications in scientific research:
The systematic IUPAC name 7,9-diazabicyclo[4.2.1]nonane precisely defines this heterocyclic compound’s architecture. The prefix "diazabicyclo" indicates a bicyclic structure containing two nitrogen ("diaza") atoms. The alkanic root "nonane" specifies a nine-atom parent structure (seven carbons and two nitrogens). The bracketed descriptor [4.2.1] defines the bridge lengths: a four-atom bridge between the bridgehead atoms, a two-atom bridge, and a single-atom bridge [1] [3].
The molecular formula C₇H₁₄N₂ (molecular weight: 126.20 g/mol) is confirmed across multiple chemical databases and supplier catalogs [1] [3] [4]. The CAS Registry Number 86732-28-7 provides a unique identifier for this specific stereoisomer or mixture [3]. Alternative naming conventions may include references to its octahydropyrrolo[3,4-b]pyrrole backbone, though such names are less standardized.
Table 1: Core Identifiers of 7,9-Diazabicyclo[4.2.1]nonane and Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
7,9-Diazabicyclo[4.2.1]nonane | C₇H₁₄N₂ | 126.20 | 86732-28-7 |
9-Methyl-3,9-diazabicyclo[4.2.1]nonane | C₈H₁₆N₂ | 140.23 | 102547-84-2 |
9-Benzyl-3,9-diazabicyclo[4.2.1]nonane | C₁₄H₂₀N₂ | 216.32 | 108437-46-3 |
9-Propyl-3,9-diazabicyclo[4.2.1]nonane | C₁₀H₂₀N₂ | 168.28 | 1209702-05-5 |
The bicyclic [4.2.1]nonane system comprises a nine-membered skeleton with two bridgehead atoms and three connecting bridges. In the parent hydrocarbon bicyclo[4.2.1]nonane (C₉H₁₆), the bridges consist of four carbons (C1–C4), two carbons (C5–C6), and a single carbon (C7) [9]. Replacing the bridgehead carbons at positions 7 and 9 with nitrogen atoms generates the 7,9-diazabicyclo[4.2.1]nonane scaffold [1] [3].
This substitution creates a sterically constrained environment where both nitrogen atoms occupy bridgehead positions, significantly influencing their electronic properties and reactivity. The bridgehead nitrogens exhibit reduced basicity compared to typical secondary amines due to the inability of their lone pairs to adopt an outward-pointing conformation (Bredt’s rule compliance). The rigid framework enforces specific torsional angles on substituents, a feature exploited in medicinal chemistry for pharmacophore stabilization [2] [4]. Bond connectivity analysis reveals:
The pharmacological and chemical behavior of diazabicycloalkanes is highly sensitive to ring size, bridge length, and nitrogen positioning, as summarized below:
Table 2: Comparative Structural Features of Diazabicycloalkanes
Compound | Ring System | Bridge Descriptor | Nitrogen Positions | Key Structural Differences |
---|---|---|---|---|
7,9-Diazabicyclo[4.2.1]nonane | Bicyclic | [4.2.1] | Bridgehead (7,9) | Asymmetric bridges; maximal bridge length=4 atoms |
7,9-Diazabicyclo[4.2.2]decane | Bicyclic | [4.2.2] | Bridgehead (7,9) | Additional CH₂ unit in 2-atom bridge → longer bridge |
(R)-1,4-Diazabicyclo[4.3.0]nonane | Fused Bicyclic | [4.3.0] | Non-bridgehead (1,4) | Decahydroquinoline analog; fused ring junction |
3,9-Diazabicyclo[4.2.1]nonane | Bicyclic | [4.2.1] | Non-bridgehead (3,9) | One bridgehead carbon; N3 in 4-atom bridge |
Ring Strain and Conformation:The [4.2.1] scaffold exhibits greater ring strain than larger systems like 7,9-diazabicyclo[4.2.2]decane ([4.2.2]). The latter contains an additional methylene group in its two-atom bridge, increasing bridge length and reducing torsional constraints. Computational studies on such systems reveal that expanding the bridge from three to four atoms (as in [4.2.2]decanes) alters the dihedral angle of appended pharmacophores by 15–20°, significantly impacting receptor binding in opioid ligands [2].
Nitrogen Reactivity:Bridgehead nitrogens (as in 7,9-diazabicyclo[4.2.1]nonane) show restricted nucleophilicity due to orbital misalignment, complicating N-functionalization. In contrast, non-bridgehead nitrogens (e.g., 3,9-diazabicyclo[4.2.1]nonane derivatives) exhibit standard amine reactivity. This is evidenced by the commercial availability of N-substituted derivatives like 9-methyl- (C₈H₁₆N₂), 9-benzyl- (C₁₄H₂₀N₂), and 9-propyl-3,9-diazabicyclo[4.2.1]nonane (C₁₀H₂₀N₂), where alkylation occurs at the non-bridgehead N9 position [4] [8].
Synthetic Utility:The 7,9-diazabicyclo[4.2.1]nonane core serves as a precursor to N-protected building blocks like tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate (C₁₂H₂₂N₂O₂). Such derivatives facilitate further functionalization for drug discovery, leveraging the scaffold’s rigidity to control pharmacophore geometry [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9